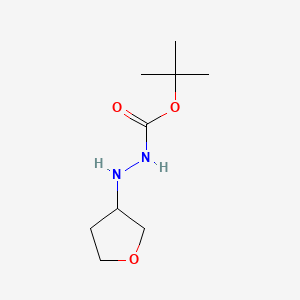

tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate

Vue d'ensemble

Description

Tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a tetrahydrofuran ring and a hydrazinecarboxylate group, which contribute to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate typically involves the reaction of tetrahydrofuran derivatives with hydrazinecarboxylate esters under controlled conditions. One common method includes the use of tert-butyl hydrazinecarboxylate as a starting material, which undergoes a nucleophilic substitution reaction with a tetrahydrofuran derivative . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The reaction conditions are optimized to achieve maximum efficiency, and the product is purified using techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or hydrazines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate serves as a versatile building block in the synthesis of more complex molecules. Its structure allows for various modifications, making it useful in creating derivatives with specific functional groups.

Reactions and Yield Data

The compound can undergo several reactions, including coupling reactions with aryl halides and other electrophiles. Below is a summary of typical reaction conditions and yields:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Coupling with Aryl Halides | Pd-catalyzed, 1,4-dioxane solvent | 75 |

| Synthesis of Hydrazones | Under microwave irradiation at 100°C | 80 |

| Formation of Tetrasubstituted Pyrroles | Using tert-butyl carbamate as a precursor | 70 |

These reactions demonstrate the utility of this compound in generating diverse chemical entities.

Medicinal Chemistry

Insecticidal Activity

Research has shown that derivatives of this compound exhibit insecticidal properties. A study synthesized various analogues and tested their efficacy against pests. The most active compound demonstrated an LC50 value of 0.89 mg/L, indicating potent insecticidal activity.

Case Study: Synthesis and Testing

A series of N'-benzoheterocyclecarbonyl-N-tert-butyl-3,5-dimethylbenzohydrazide analogues were synthesized using this compound as a starting material. The introduction of substituents enhanced the insecticidal properties significantly, showcasing the compound's potential in agricultural applications.

Pharmaceutical Applications

Potential Anticancer Agents

The compound has been explored for its potential as an anticancer agent. In vitro studies indicated that certain derivatives can inhibit cancer cell proliferation effectively. The structural modifications facilitated by this compound allow for the design of targeted therapies.

Summary

This compound is a valuable compound in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications range from serving as a building block for complex molecules to exhibiting insecticidal activity and potential anticancer properties. Ongoing research continues to explore its full capabilities, making it a significant focus in chemical and pharmaceutical studies.

Mécanisme D'action

The mechanism of action of tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate: A similar compound with a tetrahydropyran ring instead of a tetrahydrofuran ring.

tert-Butyl 2-(tetrahydrofuran-2-yl)hydrazinecarboxylate: Another related compound with a different substitution pattern on the tetrahydrofuran ring.

Uniqueness

Tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the tetrahydrofuran ring and the hydrazinecarboxylate group allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Activité Biologique

tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate (CAS No. 1219018-82-2) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₉H₁₈N₂O₃

- Molecular Weight : 202.25 g/mol

- Density : 1.09 g/cm³ (predicted)

- pKa : 10.39 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways, particularly those involving oxidative stress and apoptosis. The compound may exert protective effects against oxidative damage, which is critical in cellular health and longevity.

Antioxidant Properties

Research indicates that hydrazine derivatives, including this compound, can act as antioxidants. They may scavenge free radicals and reduce oxidative stress in cells, thereby protecting against conditions such as cancer and neurodegenerative diseases.

Cytotoxicity and Apoptosis

Studies have shown that hydrazine derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death. For instance, compounds with similar structures have been reported to increase the expression of pro-apoptotic factors while decreasing anti-apoptotic signals in various cancer cell lines.

Case Studies

- Hepatoprotective Effects : In one study, this compound was evaluated for its hepatoprotective properties against tert-butyl hydroperoxide-induced oxidative stress in HepG2 cells. The results indicated a significant reduction in cell death and restoration of mitochondrial function following treatment with the compound.

- Neuroprotective Effects : Another case study highlighted the potential neuroprotective effects of hydrazine derivatives in models of neurodegeneration. The compound demonstrated the ability to inhibit neuronal apoptosis induced by oxidative stress, suggesting its utility in treating neurodegenerative disorders.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Propriétés

IUPAC Name |

tert-butyl N-(oxolan-3-ylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-10-7-4-5-13-6-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVJAWQDXDOHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.